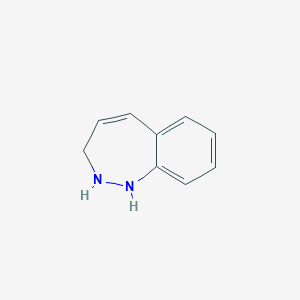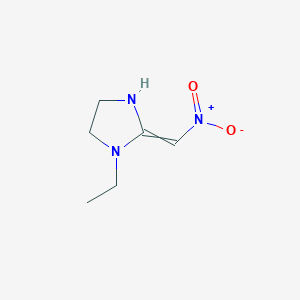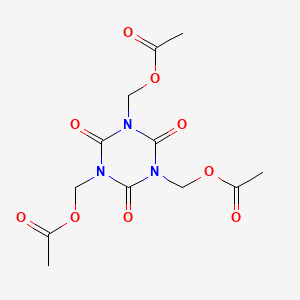
(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tris(methylene) triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tris(methylene) triacetate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by a triazinane core with three methylene triacetate groups attached, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tris(methylene) triacetate typically involves the reaction of cyanuric chloride with glycine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by glycine molecules, forming the triazinane core. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include steps such as:
Preparation of Cyanuric Chloride: Cyanuric chloride is synthesized from urea through a thermal decomposition process.
Reaction with Glycine: The cyanuric chloride is then reacted with glycine under controlled conditions.
Purification: The resulting product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tris(methylene) triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazinane core or the methylene triacetate groups.
Substitution: Nucleophilic substitution reactions can replace the methylene triacetate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tris(methylene) triacetate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which (2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tris(methylene) triacetate exerts its effects involves interactions with various molecular targets. The triazinane core can interact with enzymes or proteins, potentially inhibiting their activity. The methylene triacetate groups can also participate in reactions that modify the structure and function of biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Cyanuric Acid: A simpler compound with a similar triazinane core but without the methylene triacetate groups.
Melamine: Another triazinane derivative with different functional groups attached.
Uniqueness
(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tris(methylene) triacetate is unique due to its combination of the triazinane core and methylene triacetate groups, which provide it with distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
54635-07-3 |
|---|---|
Fórmula molecular |
C12H15N3O9 |
Peso molecular |
345.26 g/mol |
Nombre IUPAC |
[3,5-bis(acetyloxymethyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl]methyl acetate |
InChI |
InChI=1S/C12H15N3O9/c1-7(16)22-4-13-10(19)14(5-23-8(2)17)12(21)15(11(13)20)6-24-9(3)18/h4-6H2,1-3H3 |
Clave InChI |
YJILTGCJYOTFDY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCN1C(=O)N(C(=O)N(C1=O)COC(=O)C)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


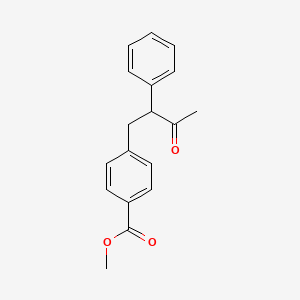
![4-[4-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14634593.png)
![(2Z)-5-chloro-2-[(E)-3-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-3-ethyl-1,3-benzothiazole;4-methylbenzenesulfonic acid](/img/structure/B14634600.png)
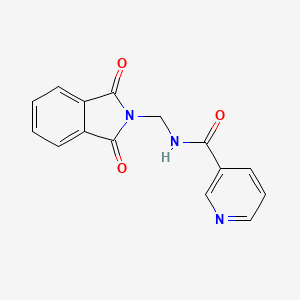
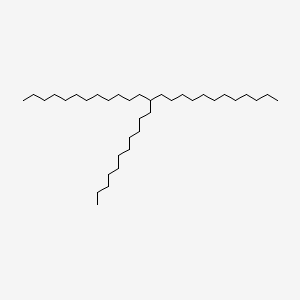
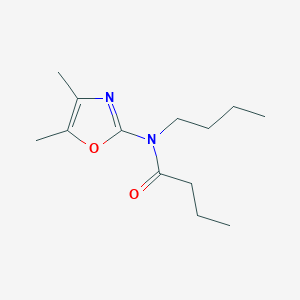
![Carboxy-N-[(3,4-dichlorophenyl)methyl]-N-(phosphonomethyl)methanamine N-oxide](/img/structure/B14634614.png)

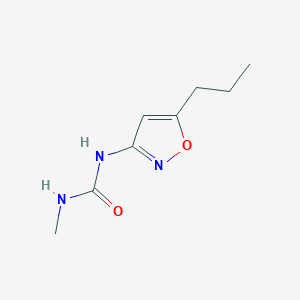
![N'-{4-[(4,6-Dimethylpyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14634640.png)

